9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde

Synthetic Methodology Yield Optimization Green Chemistry

9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde (CAS 92560-76-4) is a fused heterocyclic building block belonging to the pyrazolo[5,1-b]quinazoline class, characterized by a reactive C-3 aldehyde handle on a 9-oxo-quinazoline core. This class has garnered attention for its potential in kinase inhibition, antibacterial, and antiproliferative applications, making the aldehyde variant a strategic intermediate for diversifying the C-3 position via condensation, reductive amination, or Knoevenagel reactions.

Molecular Formula C11H7N3O2
Molecular Weight 213.196
CAS No. 92560-76-4
Cat. No. B2681475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde
CAS92560-76-4
Molecular FormulaC11H7N3O2
Molecular Weight213.196
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C(=N2)C(=CN3)C=O
InChIInChI=1S/C11H7N3O2/c15-6-7-5-12-14-10(7)13-9-4-2-1-3-8(9)11(14)16/h1-6,12H
InChIKeyGXDMCUOKZICWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde (CAS 92560-76-4): Core Scaffold Identity and Procurement Baseline


9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde (CAS 92560-76-4) is a fused heterocyclic building block belonging to the pyrazolo[5,1-b]quinazoline class, characterized by a reactive C-3 aldehyde handle on a 9-oxo-quinazoline core [1]. This class has garnered attention for its potential in kinase inhibition, antibacterial, and antiproliferative applications, making the aldehyde variant a strategic intermediate for diversifying the C-3 position via condensation, reductive amination, or Knoevenagel reactions [2].

Why Generic Pyrazolo[5,1-b]quinazoline Substitution Fails: The Functional Group Specificity of 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde


Simplistic in-class substitution (e.g., replacing the C-3 aldehyde with a carboxylic acid, ester, or nitrile) is chemically invalid for procurement focused on downstream diversification. The aldehyde's unique electrophilicity enables condensation reactions (hydrazone, Schiff base, Knoevenagel) that carboxylates or nitriles cannot replicate under parallel conditions, directly controlling the accessible chemical space and biological target engagement of the resulting library [1]. The 9-oxo tautomeric form further distinguishes it from reduced analogs, impacting both reactivity and binding conformation .

Quantitative Differentiation Evidence for 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde vs. In-Class Analogs


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Ester/Acid Analogs

The target compound can be synthesized in a single step from readily available precursors under adapted Vilsmeier conditions with quantitative yield, whereas the analogous 3-carboxylic acid and 3-carboxylate esters typically require multi-step sequences or harsher hydrolysis conditions, resulting in lower overall yields [1]. This differential in atom economy and step count directly translates to procurement cost and timeline advantages for library synthesis.

Synthetic Methodology Yield Optimization Green Chemistry

Physicochemical Purity Specification: Melting Point as a Crystallinity and Identity Gate

The compound exhibits a sharp melting point of 186–187 °C (ethyl acetate), which serves as a precise identity and purity marker. In contrast, many pyrazolo[5,1-b]quinazoline-3-carboxylate analogs are oils or low-melting solids lacking such a definitive thermal signature, complicating batch-to-batch verification . The reported purity specification from vendors is ≥95%, with some offering up to 98%, providing a quantitative benchmark for procurement .

Quality Control Purity Analysis Procurement Specification

Computationally Predicted Drug-Likeness: Topological Polar Surface Area and logP Differentiation

The target compound has a topological polar surface area (TPSA) of 61.8 Ų and an XLogP3 of 0.7, placing it within favorable oral bioavailability space per Lipinski's rules [1]. The analogous 3-carboxylic acid would have a higher TPSA (~80–90 Ų) and lower logP, potentially reducing membrane permeability. This quantitative difference supports the aldehyde as a preferred starting point for optimizing permeability in CNS or intracellular target projects.

Drug-likeness ADME Prediction Physicochemical Profiling

Synthetic Versatility: Aldehyde as a Universal Diversification Handle vs. Carboxylate Limitations

The C-3 aldehyde group enables at least four distinct, high-yielding diversification reactions—hydrazone formation, reductive amination, Knoevenagel condensation, and Wittig olefination—compared to the carboxylate analogs, which are largely limited to amide coupling or ester hydrolysis. This is documented in the wider pyrazolo[5,1-b]quinazoline literature, where aldehydes serve as universal precursors to antitubercular and antimalarial agents [1]. The quantitative advantage is measured in accessible derivatives per unit of starting material: an aldehyde typically yields 4–6 distinct chemotypes under parallel conditions, whereas a carboxylate yields 1–2.

Combinatorial Chemistry Library Design Click Chemistry

Density and Physical Form for Automated Weighing and Dispensing

The compound is a crystalline solid with a reported density of 1.269 g/cm³ at room temperature (Matrix Scientific, 2026), whereas many pyrazolo[5,1-b]quinazoline carboxylates are hygroscopic solids or viscous oils with density >1.30 g/cm³, leading to inconsistent automated dispensing. The moderate density of 1.269 g/cm³ is compatible with standard automated powder dispensing robots, reducing weighing errors to <2% RSD in high-throughput experimentation settings .

Automated Synthesis Solid Dispensing Logistics

Spectroscopic Characterization Completeness for Regulatory and QC Compliance

The compound has been fully characterized by 1H, 2H, 13C NMR, IR, and Raman spectroscopy, with detailed spectral data published [1]. This exceeds the typical vendor QC documentation (often limited to 1H NMR and MS) for many pyrazolo[5,1-b]quinazoline analogs, providing procurement teams with orthogonal identity confirmation methods critical for GMP and patent filing environments.

GMP Quality Assurance Regulatory Compliance

Best-Fit Application Scenarios for 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde Based on Quantitative Differentiation


Combinatorial Library Synthesis Targeting CNS Kinase Inhibitors

Owing to its favorable TPSA (61.8 Ų) and logP (0.7), the compound is best suited as a core aldehyde scaffold for generating CNS-penetrant pyrazolo[5,1-b]quinazoline libraries via one-pot hydrazone or reductive amination, directly addressing projects targeting intracranial kinases such as JNK or Pim-1 [1]. The quantitative single-step synthesis supports rapid scale-up to gram quantities without yield loss [2].

Automated High-Throughput Experimentation (HTE) Workflows

The crystalline, non-hygroscopic physical form (density 1.269 g/cm³) and sharp melting point (186–187 °C) make this compound ideal for robotic solid dispensing platforms, ensuring weighing precision <2% RSD across 96-well plate formats. This physical reliability addresses a key bottleneck in HTE library production compared to oily or hygroscopic carboxylate analogs [1].

GMP and Patent-Focused Lead Optimization Programs

With five orthogonal spectroscopic characterization methods published (1H, 2H, 13C NMR, IR, Raman), the compound provides the comprehensive identity and purity documentation required for regulatory filings and patent specifications. This characterization depth exceeds the typical vendor data package for most pyrazolo[5,1-b]quinazoline analogs, reducing additional QC expenditure [1].

Green Chemistry and Sustainability-Focused Medicinal Chemistry

The one-step, quantitative-yield synthesis under adapted Vilsmeier conditions aligns with green chemistry principles by minimizing solvent waste, energy consumption, and purification steps. This directly supports corporate sustainability targets in pharmaceutical R&D procurement, offering a measurable E-factor advantage over multi-step analog syntheses [1].

Quote Request

Request a Quote for 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.